N-Acetyltyrosine 1-naphthyl ester
Description
Historical Context and Discovery of N-Acetyltyrosine 1-Naphthyl Ester as a Research Tool
The development of this compound as a research tool is rooted in the broader history of enzyme substrate synthesis. Following the elucidation of enzyme mechanisms in the mid-20th century, there was a growing need for specific and sensitive artificial substrates to study enzyme kinetics and activity. Early research focused on simple esters and amides of amino acids to probe the specificity of proteolytic enzymes like chymotrypsin (B1334515).
The synthesis of N-acetyl-L-tyrosine derivatives was a significant step forward. The N-acetylation protected the amino group, making the compound more specific for certain proteases, while the ester linkage provided a cleavable bond for measuring enzyme activity. The choice of the leaving group in the ester is critical for detection. The discovery and application of naphthyl esters, in general, as substrates for esterase determinations became prominent in the 1960s. nih.gov The hydrolysis of a naphthyl ester releases naphthol, which can then be coupled with a diazonium salt to produce a highly colored azo dye, allowing for sensitive colorimetric detection of enzyme activity. nih.gov
Significance of this compound in Enzyme Research
The primary significance of this compound lies in its utility as a chromogenic substrate for the study of chymotrypsin and other related proteases. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, phenylalanine, and tryptophan. worthington-biochem.com this compound mimics this preference, making it a highly specific substrate for this class of enzymes.
The use of this compound allows for:
Enzyme Kinetics Studies: Researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for chymotrypsin and other enzymes. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Enzyme Inhibition Assays: The substrate is crucial for screening and characterizing enzyme inhibitors. By measuring the reduction in the rate of hydrolysis of this compound in the presence of a potential inhibitor, researchers can determine the inhibitor's potency and mechanism of action.
Histochemical Localization: In tissue sections, the enzymatic release of 1-naphthol (B170400) can be visualized through a coupling reaction with a diazonium salt, allowing for the localization of esterase activity within specific cells or tissues. nih.gov
The table below illustrates the typical components of an enzymatic assay using a naphthyl ester substrate.
| Component | Role in the Assay |
| This compound | The substrate that is hydrolyzed by the enzyme. |
| Enzyme (e.g., Chymotrypsin) | The catalyst that breaks down the substrate. |
| Buffer Solution | Maintains a constant pH for optimal enzyme activity. |
| Diazonium Salt | Couples with the released 1-naphthol to form a colored product. |
| Spectrophotometer | Measures the absorbance of the colored product to quantify enzyme activity. |
Evolution of Substrate Design in Biochemical Investigations Utilizing Naphthyl Esters
The design of enzyme substrates has evolved to enhance specificity, sensitivity, and ease of detection. The use of naphthyl esters represents a significant advancement in this field. Initially, simple alkyl esters like N-acetyl-L-tyrosine ethyl ester were used, where the hydrolysis product was detected by titration or other less direct methods. nih.gov
The introduction of the naphthyl group as the ester leaving group provided a major advantage. As mentioned, the released naphthol can be readily detected colorimetrically. This chromogenic method is generally more sensitive and convenient than earlier techniques.
Further evolution in substrate design has led to the development of fluorogenic substrates, where the leaving group is a fluorophore that is quenched in the intact substrate and fluoresces upon cleavage. While this compound is a chromogenic substrate, its development is part of the broader trend of creating substrates with easily detectable leaving groups.
The table below outlines the progression of ester-based substrates for protease research.
| Substrate Type | Detection Method | Advantages |
| Alkyl Esters (e.g., Ethyl Ester) | Titration of released acid or alcohol | Simple synthesis |
| p-Nitrophenyl Esters | Spectrophotometric detection of released p-nitrophenol | Direct colorimetric detection |
| Naphthyl Esters | Colorimetric detection after coupling with a diazonium salt | High sensitivity, suitable for histochemistry nih.gov |
| Fluorogenic Substrates | Fluorometric detection of the released fluorophore | Highest sensitivity, wide dynamic range |
Overview of Research Paradigms Employing this compound
Research paradigms that utilize this compound are primarily centered on the characterization of enzyme function and the discovery of bioactive molecules. These paradigms include:
Basic Enzymology: At its core, this substrate is used to elucidate the fundamental properties of enzymes. This includes determining their substrate specificity, catalytic mechanism, and the effects of pH, temperature, and cofactors on their activity.
Drug Discovery: In the search for new therapeutic agents, this compound can be used in high-throughput screening (HTS) campaigns to identify inhibitors of target proteases. A reduction in the colorimetric signal indicates that the test compound is inhibiting the enzyme.
Clinical Diagnostics: While less common for this specific substrate, related enzyme assays are fundamental in clinical diagnostics. For example, measuring the activity of certain enzymes in blood or other bodily fluids can be indicative of disease.
Biotechnology: In industrial applications, enzymes are used in a wide range of processes. Substrates like this compound can be used to identify and characterize novel enzymes from various organisms or to engineer existing enzymes for improved performance.
The application of this substrate is a clear example of how synthetic molecules are indispensable tools in advancing our understanding of biological systems.
Structure
3D Structure
Properties
CAS No. |
71258-95-2 |
|---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
naphthalen-1-yl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H19NO4/c1-14(23)22-19(13-15-9-11-17(24)12-10-15)21(25)26-20-8-4-6-16-5-2-3-7-18(16)20/h2-12,19,24H,13H2,1H3,(H,22,23)/t19-/m0/s1 |
InChI Key |
YPCJZFIQGJRGNV-IBGZPJMESA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=CC3=CC=CC=C32 |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=CC3=CC=CC=C32 |
Other CAS No. |
71258-95-2 |
Synonyms |
acetyl-L-tyrosine-alpha-naphthyl ester ATNE N-acetyltyrosine 1-naphthyl este |
Origin of Product |
United States |
Synthesis Methodologies for N Acetyltyrosine 1 Naphthyl Ester in Laboratory Settings
Established Synthetic Pathways for N-Acetyltyrosine 1-Naphthyl Ester
The laboratory synthesis of this compound primarily involves the formation of an ester bond between the carboxylic acid of N-acetyl-L-tyrosine and the hydroxyl group of 1-naphthol (B170400). Given the nature of the reactants, particularly the phenolic hydroxyl group of 1-naphthol which is less nucleophilic than that of aliphatic alcohols, direct acid-catalyzed esterification (Fischer esterification) is generally inefficient. Consequently, the carboxyl group of N-acetyl-L-tyrosine must first be "activated" to facilitate the reaction.
Two principal pathways are commonly employed for such transformations in a laboratory setting: the use of coupling agents and the conversion to a more reactive acyl chloride.
Steglich Esterification:
A widely adopted method for the esterification of carboxylic acids, especially with sterically hindered or acid-sensitive substrates, is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgchemicalbook.com
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of N-acetyl-L-tyrosine with DCC. organic-chemistry.org DMAP, a superior nucleophile to 1-naphthol, then reacts with this intermediate to form a reactive acyl-pyridinium species. organic-chemistry.org This species is readily attacked by the 1-naphthol to yield the desired this compound and the byproduct, N,N'-dicyclohexylurea (DCU).
A general representation of this pathway is as follows:
Activation: N-acetyl-L-tyrosine + DCC → O-acylisourea intermediate
Catalysis: O-acylisourea intermediate + DMAP → Acyl-pyridinium intermediate + DCU
Esterification: Acyl-pyridinium intermediate + 1-Naphthol → this compound + DMAP (regenerated)
This method is favored for its mild reaction conditions, typically being carried out at room temperature in an appropriate aprotic solvent like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). wikipedia.orgorganic-chemistry.org
Acyl Chloride Pathway:
An alternative, more traditional approach involves the conversion of N-acetyl-L-tyrosine into its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting N-acetyl-L-tyrosyl chloride is a highly reactive electrophile.
This acyl chloride is then reacted with 1-naphthol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification step.
The two-step process can be summarized as:
Acyl Chloride Formation: N-acetyl-L-tyrosine + SOCl2 → N-acetyl-L-tyrosyl chloride + SO2 + HCl
Esterification: N-acetyl-L-tyrosyl chloride + 1-Naphthol + Pyridine → this compound + Pyridinium hydrochloride
While effective, this method can be harsher than the Steglich esterification and may not be suitable for particularly sensitive substrates.
Optimization Strategies for this compound Synthesis Yield and Purity for Research Applications
Achieving high yield and purity is paramount for the synthesis of compounds intended for research applications, where contaminants can significantly impact experimental results. Several strategies can be employed to optimize the synthesis of this compound.
For Steglich Esterification:
| Parameter | Optimization Strategy | Rationale |
| Reagent Stoichiometry | Use of a slight excess (1.1-1.5 equivalents) of DCC and 1-naphthol. | Ensures complete consumption of the starting N-acetyl-L-tyrosine. |
| Catalyst Loading | Typically 5-10 mol% of DMAP is sufficient. organic-chemistry.org | Higher loadings generally do not significantly improve yields and can complicate purification. |
| Solvent Choice | Anhydrous aprotic solvents like CH2Cl2 or THF are preferred. organic-chemistry.org | Prevents hydrolysis of the activated intermediates and the final product. |
| Temperature Control | The reaction is usually initiated at 0°C and then allowed to warm to room temperature. organic-chemistry.org | Helps to control the initial rate of reaction and minimize side reactions. |
| Purification | The primary byproduct, DCU, is sparingly soluble in many organic solvents and can be largely removed by filtration. researchgate.net Subsequent purification is typically achieved by column chromatography on silica (B1680970) gel. researchgate.net | Efficient removal of DCU and unreacted starting materials is crucial for obtaining a pure product. Washing the crude product with dilute acid can help remove residual DMAP. researchgate.net |
For the Acyl Chloride Pathway:
| Parameter | Optimization Strategy | Rationale |
| Acyl Chloride Formation | Use of a co-solvent like dichloromethane with thionyl chloride and gentle heating can facilitate the reaction. | Ensures complete conversion to the acyl chloride. |
| Removal of Excess Reagent | Excess thionyl chloride is typically removed under reduced pressure after the reaction is complete. | Prevents side reactions during the subsequent esterification step. |
| Base | Use of a non-nucleophilic base like pyridine or triethylamine. | Neutralizes the HCl byproduct without competing with 1-naphthol as a nucleophile. |
| Reaction Conditions | The esterification is often carried out at low temperatures (e.g., 0°C) to control the reactivity of the acyl chloride. | Minimizes potential side reactions. |
| Purification | The reaction mixture is typically washed with water and dilute aqueous acid and base to remove salts and unreacted materials, followed by column chromatography. | Ensures a high purity final product. |
Green Chemistry Approaches in the Synthesis of this compound Analogues
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. For the synthesis of this compound analogues, enzymatic catalysis presents a promising green alternative to traditional chemical methods.
Lipases, a class of hydrolase enzymes, have been shown to be effective catalysts for esterification reactions in non-aqueous (organic) solvents. researchgate.netnih.govnih.gov The use of lipases offers several advantages:
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and at neutral pH, reducing energy consumption and the need for harsh reagents. nih.gov
High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which can simplify purification and reduce the formation of byproducts. nih.gov
Reduced Waste: Enzymatic methods often involve fewer steps and generate less hazardous waste compared to conventional chemical syntheses.
The lipase-catalyzed synthesis of an N-acetyltyrosine aryl ester would involve the direct reaction of N-acetyl-L-tyrosine with 1-naphthol in the presence of a suitable lipase (B570770) in an organic solvent. The equilibrium of the reaction is shifted towards ester formation by removing the water produced, often by using molecular sieves or conducting the reaction under vacuum.
| Enzyme Source | Common Organic Solvents | Key Considerations |
| Candida antarctica lipase B (CALB) | Toluene, Hexane, Acetonitrile (B52724) | CALB is a widely used and robust lipase for ester synthesis. mdpi.com |
| Thermomyces lanuginosus lipase | tert-Amyl alcohol, Methanol | The choice of solvent can significantly impact enzyme activity and stability. mdpi.com |
| Yarrowia lipolytica | Hexane | Immobilized enzymes are often used to facilitate catalyst recovery and reuse. mdpi.com |
While the direct lipase-catalyzed synthesis of this compound is not extensively documented, the successful synthesis of other amino acid esters and phenolic esters using this approach suggests its feasibility. mdpi.commdpi.com
Challenges and Innovations in Laboratory-Scale Synthesis of this compound
The synthesis of this compound is not without its challenges, which necessitate careful planning and execution.
Key Challenges:
Side Reaction at the Phenolic Hydroxyl Group: The tyrosine residue contains a phenolic hydroxyl group which can also be acylated under the reaction conditions, leading to the formation of a di-acylated byproduct. This is a significant issue, especially in the acyl chloride pathway. In the Steglich esterification, the milder conditions and the use of a catalyst can help to minimize this side reaction.
Racemization: The chiral center at the alpha-carbon of tyrosine is susceptible to racemization, particularly under harsh basic or acidic conditions, or through the formation of an oxazolone (B7731731) intermediate. ru.nlnih.gov The use of mild conditions and specific N-protecting groups can mitigate this risk. For instance, the use of the 2-nitrophenylsulphenyl (Nps) protecting group has been shown to prevent racemization during DCC/DMAP-mediated esterification. rsc.org
Purification: The removal of byproducts, such as DCU from the Steglich esterification, and unreacted starting materials can be challenging, often requiring careful column chromatography. researchgate.net
Innovations in Synthesis:
To address these challenges, several innovative approaches have been developed in the broader field of amino acid and ester synthesis:
Alternative Coupling Reagents: Newer coupling reagents that produce water-soluble byproducts, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been developed to simplify purification.
Enzymatic Racemization: In cases where racemization of the starting N-acetyl amino acid is a concern, enzymes known as N-acylamino acid racemases have been discovered and engineered. tandfonline.comed.ac.uk These can be used to racemize the undesired D-enantiomer back to the racemic mixture for reuse in enzymatic kinetic resolutions.
Flow Chemistry: Continuous-flow microreactors are being explored for enzymatic reactions, offering advantages such as improved heat and mass transfer, shorter reaction times, and easier process control. mdpi.com
Application of N Acetyltyrosine 1 Naphthyl Ester As an Enzymatic Substrate and Biochemical Probe
Utility of N-Acetyltyrosine 1-Naphthyl Ester in Protease Activity Assays
The core utility of this compound lies in its function as a chromogenic or fluorogenic substrate for quantifying protease activity. The enzymatic hydrolysis of the ester bond yields N-Acetyl-L-tyrosine and 1-naphthol (B170400). The rate of 1-naphthol release is directly proportional to the enzyme's activity under specific conditions of substrate concentration, temperature, and pH.
General Principles of this compound-Based Protease Assays
The fundamental principle of these assays is the enzymatic cleavage of the substrate and the subsequent detection of the 1-naphthol product. The assay can be performed in two primary modes: continuous and end-point.
Enzymatic Reaction: Protease + this compound → Enzyme-Substrate Complex → N-Acetyl-L-tyrosine + 1-Naphthol + Protease
Detection of 1-Naphthol: The liberated 1-naphthol is the reporter molecule. Its detection can be achieved through several methods:
Colorimetric Detection: In histochemical applications, 1-naphthol is often coupled with a diazonium salt (e.g., Fast Blue B or hexazotized pararosaniline) in a process called simultaneous coupling. This reaction produces a highly colored, insoluble azo dye at the site of enzyme activity, allowing for microscopic visualization. nih.gov
Fluorometric Detection: 1-Naphthol is a fluorescent molecule, exhibiting different fluorescence properties from the parent ester. medchemexpress.com This allows for highly sensitive, continuous monitoring of enzyme activity by measuring the increase in fluorescence intensity over time.
Electrochemical Detection: 1-Naphthol can be oxidized at an electrode surface, providing a measurable amperometric or voltammetric signal. This principle has been applied in the development of enzyme biosensors. nih.gov
Methodological Advancements in this compound Application for Protease Quantification
While the basic principle of using naphthyl esters has been established for some time, methodological advancements have focused on improving the sensitivity, specificity, and throughput of the detection of the 1-naphthol product.
Modern techniques have been developed that offer enhanced quantification of esterase and protease activity. For instance, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection provides a method for the rapid and precise measurement of 1-naphthol, separating it from the substrate and other reaction components. researchgate.net Another innovative approach involves the use of modified gold nanoparticles for the colorimetric detection of 1-naphthol. mdpi.com The aggregation of these nanoparticles in the presence of 1-naphthol leads to a distinct color change, forming the basis of a sensitive detection method with a reported limit of detection in the parts-per-million (ppm) range. mdpi.com Furthermore, the broader field of protease assays has seen significant progress with the development of techniques like Förster Resonance Energy Transfer (FRET), which uses peptide substrates labeled with a fluorescent donor and a quencher to monitor cleavage events in real-time. scispace.com While not directly using this compound, these advancements in protease sensing technology could be adapted for its use.
This compound as a Substrate for Chymotrypsin-like Enzymes
Chymotrypsin (B1334515), a digestive serine protease, preferentially hydrolyzes peptide bonds adjacent to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. sigmaaldrich.com The N-acetylated tyrosine moiety of this compound mimics this preferred recognition sequence, making it a suitable substrate for chymotrypsin and related enzymes.
Investigations into Chymotrypsin-like Enzyme Activity using this compound
Research has successfully employed this compound, referred to in some studies as acetyl-L-tyrosine-alpha-naphthyl ester (ATNE), to identify and characterize chymotrypsin-like enzymes in cellular contexts. A notable study focused on the cytochemical demonstration of proteases in human leukocytes. nih.gov In this research, ATNE was used as a substrate to probe for protease activity. Strong hydrolytic activity was observed specifically in neutrophils. nih.gov To confirm that this activity was due to a chymotrypsin-like enzyme, a panel of inhibitors was used. The hydrolytic activity towards ATNE was completely inhibited by known chymotrypsin inhibitors such as diisopropyl fluorophosphate (B79755) (DFP) and chymostatin (B1668925). nih.gov Conversely, inhibitors of other protease classes, like leupeptin (B1674832) and iodoacetate, had no effect. nih.gov These findings strongly indicated the presence of a chymotrypsin-like enzyme within neutrophils capable of hydrolyzing this compound. nih.gov
Table 1: Inhibition of this compound Hydrolysis in Neutrophils This table summarizes the effect of different protease inhibitors on the hydrolytic activity observed in human neutrophils using this compound as the substrate. Data sourced from Histochemistry (1983), 77(3), 299-302. nih.gov
| Inhibitor | Target Protease Class | Effect on Hydrolysis |
|---|---|---|
| DFP | Serine Proteases | Complete Inhibition |
| Chymostatin | Chymotrypsin-like Proteases | Complete Inhibition |
| Leupeptin | Serine/Cysteine Proteases | No Inhibition |
| Iodoacetate | Cysteine Proteases | No Inhibition |
Comparative Studies with Other Naphthyl Ester Substrates in Chymotrypsin Research
The specificity of chymotrypsin has been explored using a variety of synthetic substrates, including different esters of N-acetylated amino acids. Comparative studies help to elucidate the structural requirements of the enzyme's active site. For instance, research comparing the hydrolysis rates of various substrates by α-chymotrypsin and subtilisin BPN' revealed that chymotrypsin hydrolyzes N-acetyl-L-tryptophan methyl ester and its analogue, N-acetyl-3-(1-naphthyl)-alanine methyl ester, significantly faster than subtilisin does. nih.gov This highlights the specific fit of bulky aromatic side chains into the binding pocket of chymotrypsin. nih.gov
Other studies have used different leaving groups to probe enzyme kinetics. For example, N-benzoyl-L-tyrosine thiobenzyl ester has been used as a sensitive chromogenic substrate for chymotrypsin, yielding a low Michaelis constant (Km) of 0.02 mM, which indicates a high apparent affinity of the enzyme for this substrate. nih.gov In contrast, N-acetylvaline ethyl ester has a much higher Km of 8.8 x 10⁻² M, while N-acetyltyrosine ethyl ester has a Km of 6.6 x 10⁻⁴ M, demonstrating the critical role of the tyrosine side chain for tight binding to chymotrypsin. nih.gov These comparative data underscore the importance of both the amino acid residue and the ester group in determining the substrate's efficacy for a particular enzyme.
Table 2: Comparative Kinetic Data for Chymotrypsin with Various Tyrosine-Based Substrates This table presents kinetic parameters for the hydrolysis of different synthetic substrates by α-chymotrypsin, illustrating the enzyme's substrate specificity. Note that direct kinetic data for this compound is not readily available in the cited literature, so a related substrate is included for comparative purposes.
| Substrate | Km (Apparent) | kcat (s⁻¹) | Source |
|---|---|---|---|
| N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 mM | 37 | nih.gov |
| N-acetyltyrosine ethyl ester | 0.66 mM | - | nih.gov |
Application of this compound in Cytochemical Demonstrations of Enzyme Activity
Cytochemistry is a powerful technique that allows for the localization of enzyme activity within intact cells and tissues. Naphthyl ester substrates are particularly well-suited for this purpose. The enzymatic release of 1-naphthol, followed by its immediate reaction with a diazonium salt, results in the formation of a colored precipitate precisely at the site of the enzyme.
The use of this compound (ATNE) has been specifically documented for the cytochemical localization of chymotrypsin-like proteases in human peripheral blood cells. nih.gov In these studies, blood smears were incubated in a medium containing the substrate and a diazonium salt. The strong, localized staining observed only in neutrophils provided clear visual evidence of a chymotrypsin-like enzyme being present in these cells. nih.gov This method is distinct from assays using other naphthyl esters, such as α-naphthyl acetate (B1210297) or α-naphthyl butyrate, which are typically used to identify non-specific esterases, particularly in monocytes and T-lymphocytes. nih.govillinois.edu The specificity of this compound for chymotrypsin-like enzymes makes it a valuable tool for differentiating protease activity in mixed cell populations. nih.gov
Research Protocols for Cytochemical Staining with this compound
While specific, published protocols for the cytochemical staining of this compound are not widely available, a general protocol can be adapted from established methods for other naphthyl ester substrates, such as α-naphthyl acetate. The principle of the method relies on the enzymatic hydrolysis of the ester bond by cellular esterases, leading to the release of 1-naphthol. The liberated 1-naphthol then couples with a diazonium salt to form a colored, insoluble precipitate at the site of enzyme activity.
A plausible research protocol for cytochemical staining would involve the following steps:
Specimen Preparation:
Cryostat sections of fresh frozen tissue (10-16 µm) are attached to glass slides.
Alternatively, blood or bone marrow smears can be used.
Fixation:
Slides are briefly fixed in a cold fixative solution, such as a citrate-acetone-formaldehyde mixture, for approximately 30 seconds.
Incubation Medium Preparation:
A stock solution of this compound in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) is prepared.
A fresh incubation medium is made by adding the substrate solution to a buffer (e.g., phosphate (B84403) buffer, pH 7.4) and a diazonium salt (e.g., Fast Blue BB salt or Fast Garnet GBC salt).
Staining Procedure:
Fixed slides are rinsed with deionized water.
The slides are incubated in the freshly prepared incubation medium at room temperature or 37°C for a period ranging from 15 to 60 minutes, depending on the enzyme activity.
Following incubation, the slides are washed thoroughly in running tap water.
A counterstain, such as hematoxylin (B73222) or methyl green, can be applied to visualize the cell nuclei.
Finally, the slides are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.
Expected Results: Sites of esterase activity will be indicated by the presence of a colored precipitate. The color of the precipitate will depend on the diazonium salt used.
| Component | Purpose | Example |
| Substrate | To be hydrolyzed by the target enzyme | This compound |
| Coupling Agent | To react with the liberated naphthol to form a colored precipitate | Diazonium Salt (e.g., Fast Blue BB) |
| Buffer | To maintain the optimal pH for the enzymatic reaction | Phosphate Buffer (pH 7.4) |
| Fixative | To preserve cell morphology and immobilize enzymes | Cold Acetone-Formaldehyde |
| Counterstain | To visualize cellular structures, particularly nuclei | Hematoxylin |
Microscopic Analysis of Enzyme Localization using this compound
The microscopic analysis of tissues and cells stained with this compound allows for the localization of specific esterase activity. The colored precipitate formed during the cytochemical reaction is visualized using a standard light microscope. The distribution and intensity of the staining can provide valuable information about the cellular and subcellular localization of the target enzymes.
In studies using similar substrates like α-naphthyl acetate, distinct staining patterns have been observed in different cell types. For example, in lymphocytes, a punctate or dot-like staining pattern is often characteristic of T-lymphocytes, while a more diffuse cytoplasmic staining is observed in monocytes and macrophages. nih.govresearchgate.net It is anticipated that this compound would yield similar differentiable staining patterns, reflecting the activity of chymotrypsin-like enzymes or other esterases that can hydrolyze this substrate.
Ultrastructural localization studies using electron microscopy have also been performed with related naphthyl ester substrates. In these studies, the reaction product appears as an electron-dense deposit, allowing for the precise localization of the enzyme within cellular organelles. nih.gov For instance, some esterase activities have been localized to the endoplasmic reticulum, lysosomes, and the plasma membrane. nih.govchemicalbook.com A similar approach could be employed with this compound to determine the subcellular distribution of the enzymes that hydrolyze it.
Development of Fluorogenic and Chromogenic Assays Incorporating this compound
The enzymatic hydrolysis of this compound can be harnessed to develop both fluorogenic and chromogenic assays for quantifying enzyme activity in solution. These assays are valuable for biochemical characterization, inhibitor screening, and diagnostic applications.
Chromogenic Assays: A chromogenic assay based on this compound would follow a similar principle to the cytochemical staining method. The assay would be performed in a microplate format, where the enzyme sample is mixed with the substrate and a diazonium salt. The enzymatic cleavage of the ester bond releases 1-naphthol, which then reacts with the diazonium salt to produce a soluble, colored product. The rate of color formation can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. The principle is analogous to photometric methods developed for other N-acetyl-L-tyrosine esters, where the product of hydrolysis is measured. nih.gov
Fluorogenic Assays: For a fluorogenic assay, the non-fluorescent this compound is designed to release the fluorescent molecule 1-naphthol upon enzymatic cleavage. 1-Naphthol exhibits fluorescence, and its release can be monitored using a fluorometer. The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.
The development of such an assay would involve:
Optimization of Assay Conditions: Determining the optimal buffer pH, substrate concentration, and temperature for the enzymatic reaction.
Measurement of Fluorescence: Excitation and emission wavelengths for 1-naphthol would be determined to maximize signal detection and minimize background fluorescence.
Kinetic Analysis: The assay can be used to determine key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for the hydrolysis of this compound.
The design of fluorogenic probes often involves attaching a fluorophore, like a coumarin (B35378) derivative, to an amino acid or peptide sequence that is a substrate for the enzyme of interest. In the case of this compound, the 1-naphthol moiety itself can act as the fluorophore.
Enzymatic Interaction and Kinetic Studies with N Acetyltyrosine 1 Naphthyl Ester
Elucidation of Enzyme Substrate Specificity Using N-Acetyltyrosine 1-Naphthyl Ester
The specificity of an enzyme for its substrate is a cornerstone of its biological function. Chymotrypsin (B1334515), a serine protease, preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The use of synthetic substrates like this compound allows for a quantitative assessment of this specificity.
Research has demonstrated that the nature of the ester group significantly influences the binding affinity of the substrate to the enzyme's active site. A comparative analysis of the Michaelis-Menten constant (Km), which is an inverse measure of substrate affinity, reveals that chymotrypsin exhibits a higher affinity for this compound compared to its ethyl ester counterpart, N-acetyl-L-tyrosine ethyl ester (ATEE). The Km value for the chymotrypsin-catalyzed hydrolysis of ATNE has been reported to be 0.18 mM, which is notably lower than the 0.7 mM Km value observed for ATEE. This lower Km value for the 1-naphthyl ester suggests a more favorable interaction with the active site of chymotrypsin. The bulky and hydrophobic naphthyl group likely engages in more extensive and favorable interactions within the S1 binding pocket of chymotrypsin, which is known to accommodate large aromatic side chains. This enhanced binding affinity underscores the role of the leaving group in modulating substrate recognition and binding.
Kinetic Parameters of Enzymatic Hydrolysis of this compound
The kinetic parameters of an enzymatic reaction provide a quantitative description of its efficiency. For the hydrolysis of this compound, the Michaelis-Menten model is employed to determine key constants that characterize the catalytic process.
Determination of Michaelis-Menten Constants (Km)
The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is a measure of the affinity of an enzyme for its substrate; a lower Km value indicates a higher affinity.
For the enzymatic hydrolysis of this compound by chymotrypsin, the Km has been experimentally determined. As previously mentioned, the reported Km value is 0.18 mM. This value is instrumental in comparing the binding efficiency of different substrates to chymotrypsin and in understanding the structural features that govern substrate recognition.
| Substrate | Enzyme | Km (mM) |
|---|---|---|
| This compound (ATNE) | Chymotrypsin | 0.18 |
| N-acetyl-L-tyrosine ethyl ester (ATEE) | Chymotrypsin | 0.7 |
Inhibition Studies of Enzymes Hydrolyzing this compound
Enzyme inhibitors are molecules that decrease the catalytic activity of an enzyme. Studying inhibition provides valuable information about the enzyme's mechanism of action and the structure of its active site. The hydrolysis of this compound has been utilized as a model reaction to investigate the effects of various inhibitors on chymotrypsin and chymotrypsin-like enzymes.
Characterization of Specific Inhibitors for this compound Hydrolysis
The hydrolysis of this compound by chymotrypsin-like enzymes found in human leukocytes has been shown to be susceptible to inhibition by specific compounds. Two notable inhibitors are Diisopropyl fluorophosphate (B79755) (DFP) and chymostatin (B1668925).
Diisopropyl fluorophosphate (DFP): DFP is a well-known irreversible inhibitor of serine proteases, including chymotrypsin. It reacts with the active site serine residue (Ser-195 in chymotrypsin), forming a stable covalent bond. This modification effectively inactivates the enzyme. The half-time for the inhibition of chymotrypsin by a 1 millimolar concentration of DFP is approximately 2.8 seconds, indicating a rapid inactivation process ebi.ac.uk.
Chymostatin: Chymostatin is a naturally occurring peptide aldehyde that acts as a potent reversible inhibitor of chymotrypsin-like serine proteases. It is known to bind tightly to the active site of these enzymes.
| Inhibitor | Target Enzyme | Inhibition of ATNE Hydrolysis |
|---|---|---|
| Diisopropyl fluorophosphate (DFP) | Chymotrypsin-like enzymes | Yes |
| Chymostatin | Chymotrypsin-like enzymes | Yes |
Mechanisms of Enzyme Inhibition Revealed by this compound Substrate
The use of this compound as a substrate allows for the elucidation of different inhibition mechanisms.
Irreversible Inhibition by DFP: The inhibition of chymotrypsin by DFP is a classic example of irreversible inhibition. DFP forms a covalent phosphonyl adduct with the hydroxyl group of the active site serine ebi.ac.uk. This covalent modification is very stable, and the enzyme activity cannot be recovered by simple dilution or by increasing the substrate concentration. The reaction with DFP confirms the presence of a critical serine residue in the catalytic mechanism of the enzyme hydrolyzing ATNE.
Reversible Inhibition by Chymostatin: Chymostatin, being a peptide aldehyde, is thought to act as a transition-state analog inhibitor. It binds to the active site of chymotrypsin with high affinity, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This tight, but non-covalent, binding competitively inhibits the access of the substrate, this compound, to the active site. The potency of chymostatin highlights the structural requirements for effective binding to the active site of chymotrypsin-like enzymes.
Active Site Mapping and Mechanistic Insights from this compound Interactions
This compound serves as a notable substrate for probing the active sites of certain hydrolytic enzymes, particularly serine proteases like chymotrypsin. Its chemical structure is well-suited for studying enzyme specificity and catalytic mechanisms. The interaction of this compound with an enzyme's active site provides valuable insights into the molecular forces and specific amino acid residues that govern substrate binding and catalysis.
The utility of this compound in such studies stems from its two principal components: the N-acetyl-L-tyrosine moiety and the 1-naphthyl ester group. The tyrosine component directs the substrate to the active sites of enzymes that exhibit a preference for aromatic amino acid residues. libretexts.org Chymotrypsin, for example, possesses a deep, hydrophobic "specificity pocket" that accommodates large, nonpolar side chains like that of tyrosine, phenylalanine, or tryptophan. libretexts.orgpearson.com The bulky and hydrophobic 1-naphthyl group of the ester further enhances the binding within this pocket through favorable hydrophobic interactions.
The catalytic mechanism for the hydrolysis of substrates like this compound by chymotrypsin is well-established and proceeds via a two-phase "ping-pong" mechanism: acylation and deacylation. pearson.com This process is orchestrated by a key catalytic triad (B1167595) of amino acid residues in the enzyme's active site: Aspartate 102 (Asp102), Histidine 57 (His57), and Serine 195 (Ser195). pearson.comebi.ac.uk
Step-by-step interaction and mechanistic insights:
Substrate Binding: The this compound molecule first docks into the active site of the enzyme. The tyrosine side chain fits into the hydrophobic specificity pocket, which is a crucial determinant for substrate recognition and binding. libretexts.org This initial binding properly orients the ester bond that is to be cleaved (the scissile bond) relative to the catalytic triad. libretexts.org
Acylation Phase:
The catalytic process begins with a nucleophilic attack. The His57 residue acts as a general base, abstracting a proton from the hydroxyl group of Ser195. pearson.comebi.ac.uk This action significantly increases the nucleophilicity of the serine's oxygen atom.
The activated Ser195 oxygen attacks the carbonyl carbon of the ester bond of this compound. This forms a short-lived, high-energy tetrahedral intermediate. pearson.com The negative charge that develops on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds from the backbone amide groups of Glycine 193 and Serine 195, a region known as the "oxyanion hole". ebi.ac.uk
The tetrahedral intermediate then collapses. The His57 residue, now acting as a general acid, donates a proton to the nitrogen of the peptide bond in a protein substrate, or in this case, to the oxygen of the ester's leaving group (1-naphthol). This facilitates the cleavage of the bond.
The result is the formation of an acyl-enzyme intermediate, where the N-acetyltyrosinyl group is covalently attached to the Ser195 residue via an ester linkage, and the first product, 1-naphthol (B170400), is released from the active site. pearson.com
Deacylation Phase:
A water molecule enters the active site, positioning itself for the next step.
His57 once again acts as a general base, abstracting a proton from the water molecule to generate a highly nucleophilic hydroxide (B78521) ion.
The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.
This intermediate collapses, breaking the covalent bond between the N-acetyltyrosinyl group and Ser195. The Ser195 hydroxyl group is regenerated by accepting a proton from His57.
The second product, N-acetyltyrosine, is released, and the enzyme's active site is restored to its original state, ready to catalyze another reaction. pearson.com
By using substrates like this compound, researchers can map the functional architecture of an enzyme's active site. The specific structure of the substrate helps to delineate the dimensions and chemical nature of the binding pocket. Furthermore, kinetic studies involving the hydrolysis of such esters can provide quantitative data on the efficiency of the catalytic process, although specific kinetic parameters for this compound are not widely detailed in the literature. The principles of enzyme kinetics, as described by the Michaelis-Menten model, allow for the determination of key parameters like Vmax (maximum reaction rate) and KM (Michaelis constant), which reflect the enzyme's catalytic efficiency and its affinity for the substrate, respectively. azom.com
Advanced Analytical Methodologies in Research on N Acetyltyrosine 1 Naphthyl Ester
Spectroscopic Characterization Techniques Applied to N-Acetyltyrosine 1-Naphthyl Ester
Infrared (IR) Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. Based on the known absorption ranges for its constituent parts, a predicted IR spectrum for this compound would exhibit several characteristic peaks.
The presence of the amide group, a key feature of the N-acetylated tyrosine backbone, would be confirmed by a strong absorption band for the N-H stretch, typically appearing in the region of 3300-3500 cm⁻¹. The amide I band, primarily due to the C=O stretching vibration, is expected to be observed around 1650 cm⁻¹. The ester functional group, which links the tyrosine moiety to the naphthyl group, would show a strong C=O stretching absorption at a higher frequency than the amide carbonyl, generally in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely produce bands in the 1250-1000 cm⁻¹ region.
Furthermore, the aromatic rings of both the tyrosine and naphthyl components will generate characteristic signals. C-H stretching vibrations on the aromatic rings are anticipated above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The phenolic O-H group of the tyrosine side chain would present a broad absorption band in the 3200-3600 cm⁻¹ range.
Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300-3500 |
| Amide I | C=O Stretch | ~1650 |
| Ester | C=O Stretch | 1735-1750 |
| Ester | C-O Stretch | 1250-1000 |
| Phenol | O-H Stretch (Broad) | 3200-3600 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular structure.
In a ¹H NMR spectrum, the protons of the acetyl group (CH₃) would likely appear as a singlet at around 2.0 ppm. The protons of the tyrosine backbone, including the alpha-proton and the beta-protons, would resonate in the 3-5 ppm region, with their specific shifts and coupling patterns providing conformational information. The aromatic protons of the tyrosine ring would typically be found between 6.5 and 7.5 ppm, while the seven protons of the naphthyl ring system would resonate further downfield, likely in the 7.5-8.5 ppm range, due to the deshielding effect of the fused aromatic system. The amide proton (NH) would appear as a signal that can exchange with deuterium (B1214612) oxide, typically between 7.0 and 8.5 ppm.
The ¹³C NMR spectrum would complement the ¹H data. The carbonyl carbons of the ester and amide groups are expected to resonate in the 170-180 ppm region. The carbons of the aromatic rings would produce a series of signals between 110 and 160 ppm. The aliphatic carbons, including the acetyl methyl group and the carbons of the tyrosine backbone, would be found in the upfield region of the spectrum, typically between 20 and 60 ppm.
Mass Spectrometry (MS) Applications in Identifying this compound and Its Metabolites
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecule will form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which will correspond to the molecular weight of the compound.
The fragmentation of this compound under mass spectrometric conditions would be expected to follow predictable pathways for esters and amides. libretexts.org A common fragmentation would be the cleavage of the ester bond, leading to the formation of a naphthoxy radical or a naphthol cation and an N-acetyltyrosinyl cation. The latter could further fragment through cleavage of the amide bond or loss of the carboxyl group. The observation of a peak corresponding to the mass of 1-naphthol (B170400) would be a strong indicator of the ester structure. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
In metabolic studies, MS, particularly when coupled with a chromatographic separation technique like HPLC or GC, is invaluable for identifying metabolites of this compound. Potential metabolic transformations include hydrolysis of the ester bond to yield N-acetyltyrosine and 1-naphthol, or hydroxylation of the aromatic rings.
Chromatographic Methods for Purification and Analysis of this compound
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures, such as reaction products or biological samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. Due to the presence of two aromatic ring systems, the compound is an excellent chromophore, making it readily detectable by UV-Vis spectroscopy.
A typical HPLC method would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation of the target compound from any starting materials (N-acetyltyrosine, 1-naphthol) or by-products. The retention time of this compound would be longer than that of the more polar N-acetyltyrosine but would depend on the specific conditions. The purity of the compound can be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks. HPLC methods have been successfully used for the analysis of various aromatic amino acids and their derivatives. nih.govyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that can be used for the trace analysis of this compound. However, due to the low volatility of the compound, derivatization is a necessary prerequisite for GC analysis. researchgate.netnih.gov A common derivatization strategy for compounds containing hydroxyl and amide groups is silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.
The derivatized this compound can then be separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. The separated compound is then introduced into the mass spectrometer, which provides both a unique retention time and a characteristic mass spectrum for definitive identification. The high sensitivity of selected ion monitoring (SIM) in MS allows for the detection and quantification of the compound at very low concentrations. This makes GC-MS a suitable method for detecting trace amounts of this compound in complex matrices, provided an effective and reproducible derivatization procedure is established. Studies have shown the successful use of GC-MS for the analysis of N-acetylated amino acid esters. acs.orgacs.orgucdavis.edu
Computational and Theoretical Studies of N Acetyltyrosine 1 Naphthyl Ester
Molecular Modeling and Docking Simulations of N-Acetyltyrosine 1-Naphthyl Ester with Enzymes
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable for understanding how a substrate, such as this compound, fits into the active site of an enzyme. The enzyme most relevant for this substrate is α-chymotrypsin, a serine protease that catalyzes the hydrolysis of peptide bonds and esters, showing a preference for substrates containing bulky aromatic residues like tyrosine and naphthalene.
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. libretexts.orgwikipedia.orglibretexts.org It consists of a unique arrangement of amino acid residues that create a specific chemical environment. libretexts.orglibretexts.org In docking simulations, the three-dimensional structure of the enzyme, typically obtained from X-ray crystallography or NMR spectroscopy, is used as a target. A 3D model of the ligand, this compound, is then computationally "docked" into the enzyme's active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy scores indicating the most favorable binding modes.
For this compound and α-chymotrypsin, the simulation would likely show the bulky 1-naphthyl group fitting into the S1 pocket, a deep, hydrophobic pocket in the enzyme's active site that accommodates large aromatic side chains. The tyrosine moiety would also contribute to hydrophobic interactions. The acetylated amino group and the ester linkage would be positioned near the catalytic triad (B1167595) (Serine-195, Histidine-57, and Aspartate-102), which is essential for the hydrolysis reaction. nih.gov
Key interactions predicted by docking simulations would include:
Hydrophobic Interactions: The naphthyl and phenyl rings would interact with nonpolar residues within the S1 pocket, such as Glycine-216, Tryptophan-215, and Alanine-226.
Hydrogen Bonding: The carbonyl oxygen of the ester and the amide group of the N-acetyl moiety could form hydrogen bonds with backbone amides in the oxyanion hole (e.g., Glycine-193 and Serine-195), stabilizing the transition state during catalysis. biorxiv.org
Covalent Interaction: The simulation would place the ester's carbonyl carbon in close proximity to the nucleophilic hydroxyl group of Serine-195, poised for the catalytic attack that initiates hydrolysis.
These simulations provide a structural hypothesis for the substrate's specificity and the initial steps of the enzymatic reaction.
Table 1: Predicted Interacting Residues in the Active Site of α-Chymotrypsin with this compound
| Enzyme Residue | Substrate Moiety | Predicted Interaction Type | Role in Binding/Catalysis |
|---|---|---|---|
| Serine-195 | Ester Carbonyl | Proximity for Covalent Attack | Catalytic nucleophile |
| Histidine-57 | Serine-195 Hydroxyl | Hydrogen Bond | Acts as a general base, activating the serine |
| Glycine-193, Serine-195 (backbone) | Ester Carbonyl Oxygen | Hydrogen Bond (Oxyanion Hole) | Stabilizes the tetrahedral intermediate |
| Glycine-216, Tryptophan-215 | Naphthyl Group | Hydrophobic (van der Waals) | Substrate specificity and binding in S1 pocket |
| Cysteine-191, Cysteine-220 | Tyrosine Ring | Hydrophobic (van der Waals) | Contributes to substrate binding affinity |
Quantum Chemical Calculations for Understanding Reaction Mechanisms of this compound Hydrolysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms. nih.govacs.org For the hydrolysis of this compound, these calculations can elucidate the step-by-step process of bond breaking and formation, map the potential energy surface of the reaction, and identify the structures of transition states and intermediates.
The hydrolysis of this ester by a serine protease like chymotrypsin (B1334515) follows a well-established two-part mechanism: acylation and deacylation. nih.govpnas.org
Acylation:
The catalytic cycle begins with the binding of the substrate to the enzyme's active site.
The hydroxyl group of Serine-195, activated by the adjacent Histidine-57 acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the ester. nih.gov
This leads to the formation of a short-lived, high-energy tetrahedral intermediate, where the carbonyl carbon is bonded to four atoms. The negative charge on the oxygen is stabilized by the oxyanion hole. pnas.org
The intermediate collapses, the bond to the 1-naphthol (B170400) leaving group is broken, and Histidine-57 (now acting as a general acid) donates a proton to the leaving group, facilitating its departure. This results in an acyl-enzyme intermediate, where the N-acetyltyrosine portion is covalently attached to Serine-195. nih.gov
Deacylation:
A water molecule enters the active site and is activated by Histidine-57 (again acting as a general base).
The activated water (hydroxide ion) attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
This intermediate collapses, breaking the covalent bond between the acyl group and the Serine-195 oxygen. Histidine-57 (acting as an acid) protonates the serine hydroxyl group, regenerating the enzyme's active site.
The final product, N-acetyltyrosine, is released.
Table 2: Key Steps in Enzyme-Catalyzed Hydrolysis and Their Investigation via Quantum Chemistry
| Reaction Step | Description | Quantum Chemical Output |
|---|---|---|
| Nucleophilic Attack | Ser-195 hydroxyl attacks the ester carbonyl carbon. | Transition state structure, activation energy barrier. |
| Tetrahedral Intermediate 1 Formation | Formation of a covalent bond between Ser-195 and the substrate. | Optimized geometry and stability of the intermediate. |
| Acyl-Enzyme Formation | Collapse of the intermediate, release of 1-naphthol. | Energy profile of leaving group departure. |
| Water Attack | Nucleophilic attack by an activated water molecule on the acyl-enzyme. | Second transition state structure and energy barrier. |
| Tetrahedral Intermediate 2 Formation | Formation of the second tetrahedral intermediate. | Geometry and stability of the deacylation intermediate. |
| Enzyme Regeneration | Release of N-acetyltyrosine and restoration of the active site. | Overall reaction energy (enthalpy and Gibbs free energy). |
Prediction of this compound Spectroscopic Properties via Computational Chemistry
Computational chemistry, again primarily using DFT, can accurately predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
The process begins by calculating the molecule's optimized geometry at a given level of theory (e.g., B3LYP functional with a basis set like 6-31G(d,p)). Once the minimum energy structure is found, further calculations can predict its spectroscopic properties.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). For this compound, key predicted vibrational bands would include:
N-H stretching of the amide group (~3300 cm⁻¹).
Aromatic C-H stretching from the naphthyl and phenyl rings (~3050-3100 cm⁻¹).
Ester C=O stretching (~1740-1760 cm⁻¹).
Amide I (C=O stretching) and Amide II (N-H bending) bands (~1650-1680 cm⁻¹ and ~1550 cm⁻¹, respectively).
Aromatic C=C stretching bands (~1500-1600 cm⁻¹).
C-O stretching of the ester group (~1150-1250 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) are predicted by calculating the magnetic shielding tensors for each nucleus in the molecule, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are often calculated relative to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectrum can help assign the signals in an experimental spectrum to specific atoms in the molecule. For this compound, key predicted ¹H NMR signals would be in the regions for aromatic protons (naphthyl and phenyl, ~7.0-8.5 ppm), the alpha-proton of the tyrosine backbone (~4.5-5.0 ppm), the methylene (B1212753) protons (~3.0 ppm), and the acetyl methyl protons (~2.0 ppm).
Comparing theoretically predicted spectra with experimental data helps validate the computational model and aids in the structural elucidation of the molecule. researchgate.netgre.ac.uk
Table 3: Predicted Spectroscopic Data for Key Functional Groups in this compound
| Functional Group | Spectroscopic Method | Predicted Frequency / Chemical Shift Range |
|---|---|---|
| Amide N-H | IR | ~3300 cm⁻¹ (stretch) |
| Amide C=O (Amide I) | IR | ~1650-1680 cm⁻¹ (stretch) |
| Ester C=O | IR | ~1740-1760 cm⁻¹ (stretch) |
| Aromatic C=C | IR | ~1500-1600 cm⁻¹ (stretch) |
| Ester C-O | IR | ~1150-1250 cm⁻¹ (stretch) |
| Aromatic Protons (Naphthyl, Phenyl) | ¹H NMR | ~7.0 - 8.5 ppm |
| Amide N-H Proton | ¹H NMR | ~6.5 - 8.0 ppm |
| α-Proton (CH-N) | ¹H NMR | ~4.5 - 5.0 ppm |
| β-Protons (CH₂) | ¹H NMR | ~3.0 - 3.3 ppm |
| Acetyl Protons (CH₃) | ¹H NMR | ~1.9 - 2.2 ppm |
| Ester and Amide C=O | ¹³C NMR | ~168 - 175 ppm |
| Aromatic Carbons | ¹³C NMR | ~115 - 150 ppm |
Structure-Based Drug Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) is a rational approach to discovering and developing new drugs. It relies on the knowledge of the three-dimensional structure of a biological target, such as an enzyme, to design molecules that can bind to it with high affinity and selectivity, thereby modulating its activity. nih.gov The this compound structure can serve as a starting point or "scaffold" for designing inhibitors of enzymes like serine proteases or other enzymes with similar binding pockets.
The core principles of applying SBDD to derivatives of this compound would involve:
Target Identification and Validation: First, an enzyme target relevant to a disease is identified. For instance, certain proteases are implicated in cancer, inflammation, or viral replication. nih.gov
Structural Analysis of the Target: The 3D structure of the target enzyme's active site is determined, often in complex with a known ligand or the substrate itself. This reveals key binding pockets, hydrophobic regions, and potential hydrogen bond donors/acceptors.
Scaffold Modification: Using the this compound scaffold, medicinal chemists would systematically modify different parts of the molecule to improve its properties as an inhibitor.
Replacing the Ester Linkage: The hydrolyzable ester bond would be replaced with a non-hydrolyzable group that can still interact with the catalytic machinery. For example, replacing the ester carbonyl with a ketone or a boronic acid can lead to potent, reversible covalent inhibitors that form stable adducts with the catalytic serine. nih.govacs.org
Modifying the Naphthyl Group: The 1-naphthyl group, which binds in the S1 pocket, could be substituted with different functional groups (e.g., halogens, methoxy (B1213986) groups) to enhance hydrophobic interactions or introduce new hydrogen bonds, thereby increasing binding affinity and selectivity.
Altering the N-Acetyltyrosine Moiety: The N-acetyl group could be replaced with other acyl groups to probe interactions in other pockets of the active site. The tyrosine ring could also be modified or replaced to optimize binding.
Computational Screening and Synthesis: New derivative designs are first evaluated in silico using molecular docking and molecular dynamics simulations to predict their binding affinity and stability. Promising candidates are then synthesized and tested in biological assays to measure their inhibitory activity (e.g., IC₅₀ values). nih.gov
Structure-Activity Relationship (SAR) Analysis: The relationship between the structural modifications and the resulting biological activity is analyzed. drugdesign.orgresearchgate.net This iterative process of design, synthesis, and testing guides the optimization of the lead compound into a potential drug candidate with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
By applying these principles, the this compound scaffold could be rationally transformed from a simple enzyme substrate into a highly specific and potent enzyme inhibitor for therapeutic use.
Synthesis and Evaluation of N Acetyltyrosine 1 Naphthyl Ester Derivatives for Enhanced Research Applications
Design Principles for Modifying N-Acetyltyrosine 1-Naphthyl Ester
The design of derivatives based on the this compound scaffold is guided by the goal of creating specialized tools for biochemical analysis. The parent molecule itself combines the N-acetylated form of the amino acid L-tyrosine with a 1-naphthyl ester group. This combination is not arbitrary; each component serves a distinct purpose. The N-acetyl group protects the amino terminus of tyrosine, preventing unwanted side reactions and mimicking the peptide bond in a protein context. The tyrosine residue itself is a common target for various enzymes, including proteases and kinases.
The 1-naphthyl ester is a key functional component. The naphthyl moiety is known for its fluorescent properties, making it a valuable reporter group in enzyme assays. When the ester bond is cleaved by an enzyme, such as a chymotrypsin-like serine protease, the released 1-naphthol (B170400) exhibits a distinct fluorescence profile compared to the esterified precursor. This change in fluorescence provides a sensitive and continuous method for monitoring enzyme activity.
Modifications to this parent structure are designed to fine-tune its properties for specific applications. Key design principles include:
Altering Substrate Specificity: By introducing substituents on the tyrosine ring or the naphthyl group, the molecule's affinity and specificity for different enzymes can be modulated. For instance, the addition of electron-withdrawing or electron-donating groups can influence the electronic environment of the scissile ester bond, making it more or less susceptible to enzymatic hydrolysis.
Enhancing Reporter Properties: The fluorescence quantum yield, excitation and emission wavelengths, and Stokes shift of the naphthyl group can be altered by chemical modification. This allows for the development of probes that are compatible with specific instrumentation or for use in multiplexed assays with other fluorescent reporters.
Introducing Reactive Handles for Bioconjugation: The scaffold can be modified to include chemically reactive groups, such as azides, alkynes, or maleimides. These "handles" allow the this compound derivative to be covalently attached to other molecules, such as proteins, antibodies, or nanoparticles, creating highly specific research probes.
Structure-Activity Relationship (SAR) Studies of this compound Analogues in Enzyme Assays
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of this compound derivatives as enzyme substrates. These studies systematically evaluate how changes in the molecular structure affect the rate of enzymatic cleavage. While specific, comprehensive SAR data for a wide range of this compound analogues is not extensively published, we can infer expected trends based on established principles of enzyme-substrate interactions and studies on similar compounds like N-Acetyl-L-tyrosine ethyl ester (ATEE).
The primary goal of these SAR studies is to understand how modifications to the tyrosine and naphthyl moieties influence the binding affinity (Km) and the catalytic turnover rate (kcat) of the enzyme. A hypothetical SAR study for chymotrypsin (B1334515), an enzyme known to cleave at the C-terminus of aromatic amino acids, might yield data similar to that presented in the interactive table below.
Interactive Data Table: Hypothetical SAR of this compound Analogues with Chymotrypsin
| Compound | Modification on Tyrosine Ring | Modification on Naphthyl Ring | Relative Hydrolysis Rate (%) |
| 1 (Parent) | None | None | 100 |
| 2 | 3-Fluoro | None | 120 |
| 3 | 3,5-Difluoro | None | 150 |
| 4 | 3-Nitro | None | 70 |
| 5 | None | 4-Methoxy | 90 |
| 6 | None | 5-Nitro | 115 |
Analysis of Hypothetical SAR Data:
Modifications to the Tyrosine Ring: Introducing electron-withdrawing groups like fluorine at the 3-position (Compound 2) or 3,5-positions (Compound 3) of the tyrosine ring could enhance the electrophilicity of the ester carbonyl carbon, making it a better target for the nucleophilic attack by the serine residue in the chymotrypsin active site. This would be expected to increase the rate of hydrolysis. Conversely, a bulky and strongly electron-withdrawing nitro group (Compound 4) might introduce steric hindrance or unfavorable electronic interactions within the enzyme's binding pocket, leading to a decreased hydrolysis rate.
Development of Novel this compound Conjugates for Specific Research Probes
The this compound scaffold is a versatile platform for the creation of sophisticated research probes. By conjugating this enzymatic substrate to a targeting moiety, researchers can direct the probe to a specific location within a biological system, such as a particular cell type or subcellular compartment.
For example, a common strategy involves linking the this compound to a ligand that binds to a specific cell surface receptor. If the target cells internalize this receptor, the probe is carried into the cell. Once inside, the presence of specific intracellular esterases can cleave the naphthyl ester, releasing the fluorescent 1-naphthol and signaling the probe's successful delivery and the presence of enzymatic activity within the target cell.
Another innovative application is the development of "activatable" probes. In these designs, the this compound is part of a larger molecule where the fluorescence of the naphthyl group is initially quenched. Enzymatic cleavage of the ester bond leads to a conformational change or the release of the naphthyl group from the quencher's influence, resulting in a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes exceptionally sensitive.
Bioconjugation Strategies Involving this compound Scaffolds
Bioconjugation is the chemical strategy used to attach molecules like this compound to larger biomolecules. The choice of bioconjugation chemistry depends on the nature of the biomolecule and the desired properties of the final conjugate.
To make the this compound scaffold amenable to bioconjugation, it must first be functionalized with a reactive handle. Common strategies include:
Amine-Reactive Chemistry: The carboxyl group of the N-acetyltyrosine moiety can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of a protein.
Thiol-Reactive Chemistry: A maleimide (B117702) or haloacetyl group can be introduced onto the scaffold, allowing it to react specifically with cysteine residues.
Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the this compound scaffold enables its highly efficient and specific conjugation to a biomolecule containing the complementary reactive partner. This bioorthogonal reaction is widely used due to its high yield and lack of interference with biological processes.
These bioconjugation strategies have enabled the use of this compound derivatives in a variety of advanced research applications, from targeted drug delivery systems to the development of highly specific diagnostic assays.
Future Directions and Emerging Research Avenues for N Acetyltyrosine 1 Naphthyl Ester
Integration of N-Acetyltyrosine 1-Naphthyl Ester in High-Throughput Screening Methodologies
The development of novel therapeutics often relies on the screening of vast chemical libraries to identify molecules that can modulate the activity of a specific biological target. High-throughput screening (HTS) methodologies are essential for this process, requiring robust, sensitive, and automatable assays. This compound is a prime candidate for integration into HTS workflows designed to discover inhibitors of specific proteases.
When the ester bond of this compound is hydrolyzed by a target enzyme, such as chymotrypsin (B1334515), it releases 1-naphthol (B170400). This product can be detected by various means, including colorimetric or fluorometric readouts, making it highly amenable to HTS formats. A typical screening assay would involve incubating the target enzyme with the substrate and a compound from a chemical library. A decrease in the rate of 1-naphthol production would indicate that the test compound is inhibiting the enzyme's activity. This principle allows for the rapid testing of thousands of compounds to identify potential drug leads. The assay's sensitivity can be validated using known inhibitors, and its robustness can be assessed for application in large-scale screening. nih.gov
| Parameter | Description | Relevance to HTS |
| Substrate | This compound | Provides a specific target for the enzyme of interest. |
| Enzyme | Chymotrypsin or other target protease/esterase | The biological molecule whose activity is to be modulated. |
| Detection Principle | Measurement of released 1-naphthol (colorimetric/fluorometric) | Allows for a quantifiable and automatable signal. |
| Assay Format | Multi-well plates (e.g., 96, 384, 1536 wells) | Enables simultaneous screening of thousands of compounds. |
| Outcome | Identification of compounds that inhibit enzyme activity | Discovery of potential starting points for drug development. |
Advanced Imaging Techniques Utilizing this compound-Derived Probes
Visualizing biological processes as they occur within living cells is a powerful research tool. The unique properties of this compound make it a promising scaffold for the development of advanced imaging probes to monitor enzyme activity in real-time. The 1-naphthyl group, upon cleavage from the parent molecule, can exhibit distinct fluorescent properties, allowing its release to be monitored by fluorescence microscopy.
The core principle involves the transition from a non-fluorescent or minimally fluorescent substrate to a highly fluorescent product upon enzymatic action. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of enzyme activity. Such probes could be engineered for specificity towards a particular protease. By observing the spatial and temporal distribution of the fluorescent signal, researchers can map where and when a specific enzyme is active within a cell or tissue. This approach is analogous to other imaging techniques that use fluorogenic substrates, such as those based on coumaryl amino propionic acid (pCAP), to monitor phosphatase activity. nih.gov Furthermore, the use of naphthyl esters to localize esterase activity has been successfully demonstrated in electron microscopy, indicating the versatility of this chemical moiety in cellular imaging contexts. nih.gov
Role of this compound in Understanding Protease Networks
Proteases rarely act in isolation; they form complex, interconnected networks that regulate a vast array of physiological processes. Deciphering these networks requires tools that can report on the activity of specific nodes within the system. This compound serves as a specific substrate for chymotrypsin and chymotrypsin-like proteases, which are key components of digestive and cellular regulatory pathways. worthington-biochem.comnih.gov
Chymotrypsin preferentially hydrolyzes peptide bonds following aromatic amino acids like tyrosine and phenylalanine. worthington-biochem.com The structure of this compound mimics this preference, making it a highly selective substrate. For instance, the affinity of chymotrypsin for N-acetyltyrosine ethyl ester is significantly higher than for substrates with other amino acid mimics, as indicated by its lower Michaelis constant (Km). chegg.com
Table of Kinetic Parameters for Chymotrypsin with Different Substrates
| Substrate | Km (M) | Relative Affinity |
|---|---|---|
| N-acetyltyrosine ethyl ester | 6.6 x 10⁻⁴ | High |
Data sourced from a comparative study of chymotrypsin substrates. chegg.com
Development of this compound-Based Tools for Cellular and Subcellular Research
Understanding the precise location of enzyme activity within a cell is as important as knowing its level of activity. This compound can be adapted to create tools for subcellular research, allowing scientists to pinpoint where specific proteases are active. The product of the enzymatic reaction, 1-naphthol, can be made to react with a capture agent, leading to the deposition of an insoluble, visible product at the site of the enzyme.
This histochemical approach can reveal whether a target enzyme is located, for example, on the cell surface, within specific organelles like lysosomes, or in the cytoplasm. Research using other short-chain naphthyl esters, such as alpha-naphthyl butyrate, has successfully localized esterase activity to the external surface of the plasma membrane in monocytes and to specific intracellular organelles in lymphocytes. nih.gov This demonstrates the feasibility of using naphthyl ester-based substrates to map enzyme activity at a fine structural level. Developing such tools based on this compound would provide a means to investigate the subcellular organization of protease networks and how this organization changes in response to cellular signals or in disease states.
Synergistic Research Combining this compound with 'Omics' Technologies
The era of 'omics'—genomics, transcriptomics, proteomics, and metabolomics—is characterized by the large-scale analysis of biological molecules. The integration of functional data with these global datasets provides a more complete picture of cellular function. This compound can serve as a bridge between functional enzymology and 'omics' technologies.
A potential synergistic workflow could involve:
Functional Proteomics: Use this compound to measure the activity of specific chymotrypsin-like proteases in different biological samples (e.g., healthy vs. diseased tissue).
Proteomics: Analyze the same samples using mass spectrometry-based proteomics to quantify the expression levels of all identified proteases. By correlating the activity data with the protein expression data, researchers can identify which specific proteases are responsible for the observed activity.
Metabolomics: Track the levels of the substrate (this compound) and its products (N-acetyltyrosine, 1-naphthol) in metabolomic analyses. The presence of N-acetyltyrosine, for example, can serve as a biomarker for certain metabolic states or interventions. mdpi.com
Transcriptomics: Correlate the measured enzyme activity with gene expression data (transcriptomics) to understand the regulatory mechanisms that control the expression of the active proteases.
This integrated approach allows researchers to move beyond simple correlations and build comprehensive models of protease networks, linking gene expression to protein levels, protein activity, and downstream metabolic consequences.
Q & A
Basic: What experimental methodologies are recommended for synthesizing N-acetyltyrosine 1-naphthyl ester as a chymotrypsin substrate?
Methodological Answer:
this compound can be synthesized enzymatically using chymotrypsin in reverse hydrolysis reactions. Key steps include:
- Immobilization: Chymotrypsin immobilized on poly(vinyl alcohol) or agarose enhances stability in organic solvents like acetonitrile or ethanol .
- Solvent Selection: Use water-miscible solvents (e.g., acetone) for optimal esterification with primary alcohols. Maintain low water content (<1%) to favor synthesis over hydrolysis .
- Substrate Ratio: Combine N-acetyltyrosine with 1-naphthol in a 1:1 molar ratio, incubating at 37°C with continuous agitation to drive the reaction .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 280 nm) to assess purity. Compare retention times against certified reference materials (e.g., USP or EP standards) .
- Spectroscopy: Confirm the ester bond via FT-IR (C=O stretch at ~1740 cm⁻¹) and validate the aromatic structure using ¹H-NMR (characteristic peaks for naphthyl protons at δ 7.2–8.3 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode should show a molecular ion peak at m/z 251.28 (C₁₃H₁₇NO₄) .
Advanced: How do solvent systems and water activity influence the enzymatic synthesis of this ester?
Methodological Answer:
- Solvent Polarity: Hydrophilic solvents (e.g., ethanol) reduce enzyme denaturation but may lower substrate solubility. Balance with hydrophobic solvents (e.g., 1,1,1-trichloroethane) to partition products into the organic phase, shifting equilibrium toward synthesis .
- Water Activity (aw): Maintain aw < 0.3 using molecular sieves or salt hydrates to suppress hydrolytic side reactions. For example, pre-equilibrate solvents with LiCl to achieve aw = 0.11 .
- Kinetic Monitoring: Track ethanol release via gas chromatography (GC) or photometric assays to optimize reaction progress .
Advanced: Why do hydrolysis rates of this compound vary between esterase sources?
Methodological Answer:
Variations arise from enzyme specificity and steric effects:
- Substrate Specificity: Bacterial esterases (e.g., Bacillus safensis) hydrolyze naphthyl esters faster than mammalian enzymes due to broader active-site flexibility. Compare activity using p-NPA (para-nitrophenyl acetate) as a reference substrate .
- Steric Hindrance: Bulky naphthyl groups reduce accessibility for enzymes with narrow catalytic pockets (e.g., Butyrivibrio fibrisolvens). Use site-directed mutagenesis to engineer active sites for improved kinetics .
- Assay Conditions: Standardize buffer pH (e.g., Tris pH 8.5) and temperature (37°C) to minimize variability. Substrate concentrations >10 mM may induce substrate inhibition .
Basic: What stoichiometric relationships govern the hydrolysis of this ester by chymotrypsin?
Methodological Answer:
Chymotrypsin hydrolyzes one molecule of this compound into equimolar amounts of N-acetyltyrosine and 1-naphthol. Quantify products via:
- Photometric Assays: Measure 1-naphthol release at λ = 322 nm in alkaline conditions .
- Titration: Monitor acid equivalents (e.g., NaOH consumption) during continuous hydrolysis. A 1:1 molar ratio of acid to alcohol confirms stoichiometry .
Advanced: How can researchers resolve discrepancies in esterase activity measurements using this substrate?
Methodological Answer:
Discrepancies often stem from methodological inconsistencies:
- Interfering Substances: Fecal or cellular matrices may quench fluorescence or absorb at assay wavelengths. Pre-treat samples with charcoal adsorption or centrifugal filtration .
- Enzyme Stability: Use fresh crude extracts to avoid activity loss. For immobilized enzymes, verify coupling efficiency via Bradford assay .
- Standard Curves: Generate daily 1-naphthol calibration curves (0–100 µM) to account for reagent lot variability .
Advanced: What strategies optimize the use of this ester in continuous vs. endpoint assays?
Methodological Answer:
- Continuous Assays: Couple hydrolysis to a chromogenic reporter (e.g., DTNB for thiol detection) in real-time. Use stopped-flow spectrophotometry for rapid kinetics .
- Endpoint Assays: Terminate reactions with 10% trichloroacetic acid, then extract 1-naphthol into ethyl acetate for GC-MS quantification .
- Data Normalization: Express activity as µmol product/min/mg protein, correcting for non-enzymatic hydrolysis (negative controls) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Waste Disposal: Deactivate enzymatic reactions with 1 M HCl before disposing of organic-aqueous mixtures as hazardous waste .
- Storage: Store at -20°C in amber vials under argon to prevent oxidation. Shelf life exceeds 5 years when desiccated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
